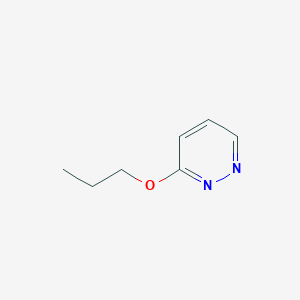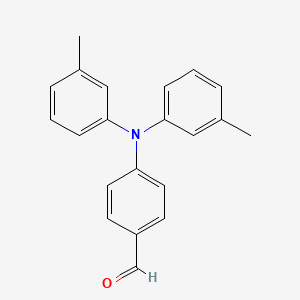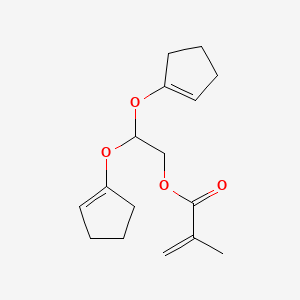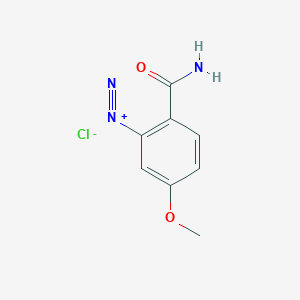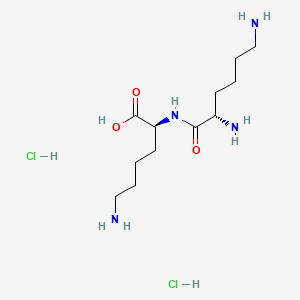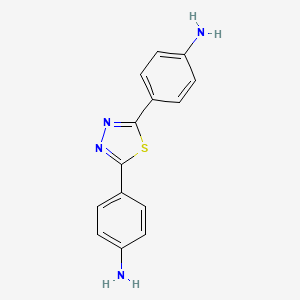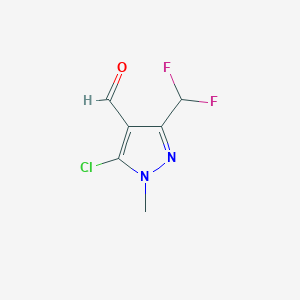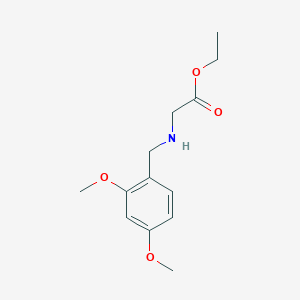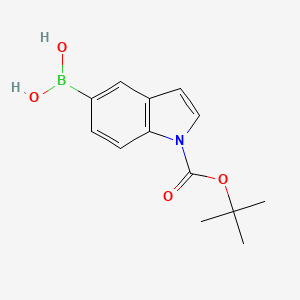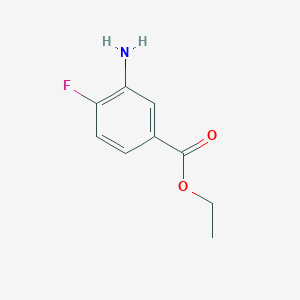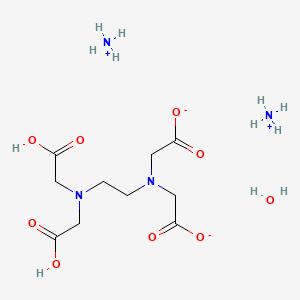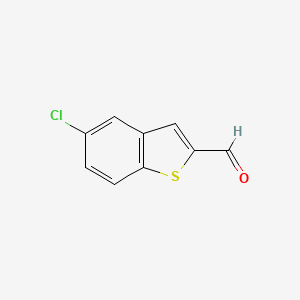
4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Vue d'ensemble
Description
4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione is a chemical compound that belongs to the class of dihydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The presence of a fluorophenyl group at the 4-position of the dihydropyran ring adds unique properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-fluorobenzaldehyde with a suitable dihydropyran precursor in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Addition: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired transformation. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to modulation of their activity. The dihydropyran ring structure may also contribute to the compound’s overall biological activity by influencing its stability and reactivity.
Comparaison Avec Des Composés Similaires
4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione can be compared with other similar compounds, such as:
4-Phenyl-2H-pyran-2,6(3H)-dione: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-(4-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione: The position of the fluorine atom can influence the compound’s properties.
4-(3-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione: The presence of a chlorine atom instead of fluorine can lead to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.
Propriétés
IUPAC Name |
4-(3-fluorophenyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c12-9-3-1-2-7(4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOGUORRCGNRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620241 | |
| Record name | 4-(3-Fluorophenyl)oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381677-75-4 | |
| Record name | 4-(3-Fluorophenyl)oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


